

Application Notes and Protocols for Tpc2-A1-P in Fibroblast Studies

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Compound of Interest

Compound Name: *Tpc2-A1-P*

Cat. No.: *B8115660*

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Introduction

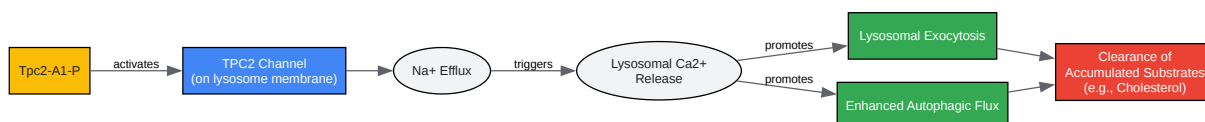
Tpc2-A1-P is a potent and specific synthetic agonist for the endolysosomal two-pore channel 2 (TPC2), a crucial regulator of intracellular trafficking and ion homeostasis. In fibroblasts, activation of TPC2 by **Tpc2-A1-P** has emerged as a promising therapeutic strategy, particularly for lysosomal storage diseases (LSDs). These application notes provide detailed protocols for utilizing **Tpc2-A1-P** in fibroblast studies to investigate its effects on lysosomal function, autophagy, and the clearance of accumulated substrates.

Mechanism of Action

Tpc2-A1-P mimics the action of the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), promoting a conformational change in the TPC2 channel that favors a Na⁺-selective state[1][2]. This leads to an efflux of Na⁺ from the lysosome, which in turn is thought to trigger Ca²⁺ release from these acidic stores through yet to be fully elucidated mechanisms. The resulting increase in cytosolic Ca²⁺ concentration is a key signaling event that promotes lysosomal exocytosis and enhances autophagic flux[3][4][5]. This dual action facilitates the clearance of accumulated macromolecules, such as cholesterol and glycosphingolipids, from the lysosomes of fibroblasts affected by various LSDs, including Niemann-Pick type C1 (NPC1) and Mucopolidosis type IV (MLIV).

A key advantage of **Tpc2-A1-P** is that its activation of TPC2 is independent of the luminal pH of the lysosome and is not hindered by the accumulation of sphingomyelin, a common feature in several LSDs.

Signaling Pathway of Tpc2-A1-P in Fibroblasts



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Caption: Signaling pathway of **Tpc2-A1-P** in fibroblasts.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of **Tpc2-A1-P** in fibroblast studies.

Table 1: Recommended Concentration and Incubation Times

Application	Recommended Concentration	Incubation Time	Reference
Cholesterol Clearance	30 μ M	48-72 hours	
Lysosomal Exocytosis	30 μ M	90 minutes - 2 hours	
Autophagy Induction	30 μ M	24 hours	
Cell Viability	Up to 100 μ M	24, 48, and 72 hours	

Table 2: Cell Viability in Human Fibroblasts

Compound	Concentration (μM)	Incubation Time (hours)	Cell Viability (% of control)	Reference
Tpc2-A1-P	10	72	~100%	
Tpc2-A1-P	30	72	~100%	
Tpc2-A1-P	100	72	~100%	

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of **Tpc2-A1-P** in cultured fibroblasts.

Protocol 1: Assessment of Cholesterol Accumulation by Filipin Staining

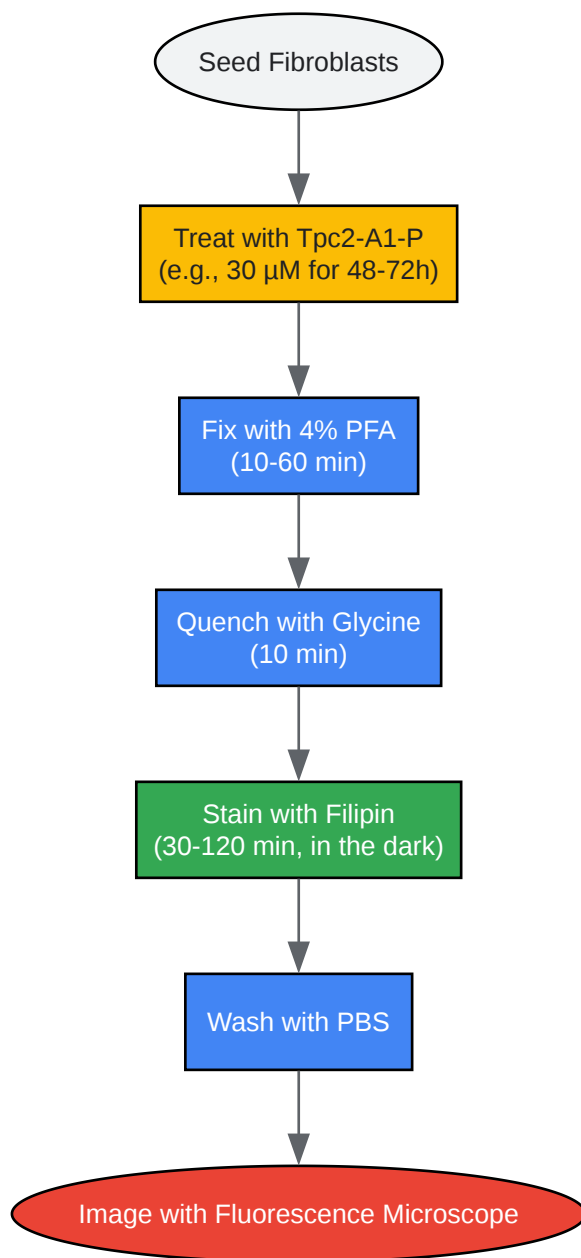
This protocol allows for the visualization and semi-quantification of unesterified cholesterol in lysosomes.

Materials:

- Human fibroblasts (e.g., NPC1 patient-derived or control)
- Culture medium (e.g., DMEM with 10% FBS)
- **Tpc2-A1-P** (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 1.5 mg/mL Glycine in PBS
- Filipin complex (stock solution 25 mg/mL in DMSO)
- Staining solution: 50 μg/mL Filipin in PBS with 10% FBS (prepare fresh and protect from light)

- Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Experimental Workflow:



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Caption: Experimental workflow for Filipin staining.

Procedure:

- Seed fibroblasts in a suitable culture vessel (e.g., 96-well plate or coverslips in a 24-well plate) and allow them to adhere overnight.
- Treat the cells with the desired concentration of **Tpc2-A1-P** (e.g., 30 μ M) or vehicle (DMSO) for 48-72 hours.
- Wash the cells three times with PBS.
- Fix the cells with 4% PFA for 10-60 minutes at room temperature.
- Wash the cells three times with PBS.
- Quench the fixation by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Stain the cells with the Filipin working solution for 30-120 minutes at room temperature in the dark.
- Wash the cells three times with PBS.
- Immediately visualize the cells under a fluorescence microscope using a UV filter. Filipin fluorescence is prone to rapid photobleaching.

Protocol 2: Lysosomal Exocytosis Assay (LAMP1 Surface Expression)

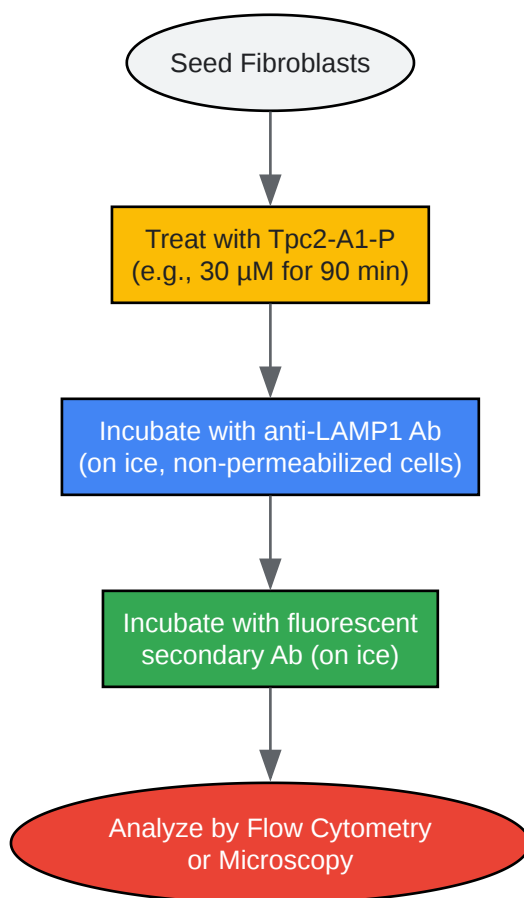
This protocol quantifies the fusion of lysosomes with the plasma membrane by detecting the cell surface exposure of the luminal domain of the lysosomal-associated membrane protein 1 (LAMP1).

Materials:

- Human fibroblasts
- Culture medium

- **Tpc2-A1-P** (stock solution in DMSO)
- Ionomycin (positive control)
- Primary antibody against the luminal domain of LAMP1
- Fluorescently labeled secondary antibody
- Flow cytometer or fluorescence microscope

Experimental Workflow:



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Caption: Workflow for LAMP1 surface expression assay.

Procedure:

- Seed fibroblasts and grow to confluency.
- Treat cells with **Tpc2-A1-P** (e.g., 30 μ M for 90 minutes) or a positive control like ionomycin (e.g., 4 μ M for 10 minutes).
- Place cells on ice and wash with ice-cold PBS.
- Incubate the non-permeabilized cells with a primary antibody targeting the luminal domain of LAMP1 for 1 hour on ice.
- Wash the cells three times with ice-cold PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour on ice in the dark.
- Wash the cells three times with ice-cold PBS.
- Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.

Protocol 3: Autophagic Flux Assay (LC3 and p62/SQSTM1 Western Blot)

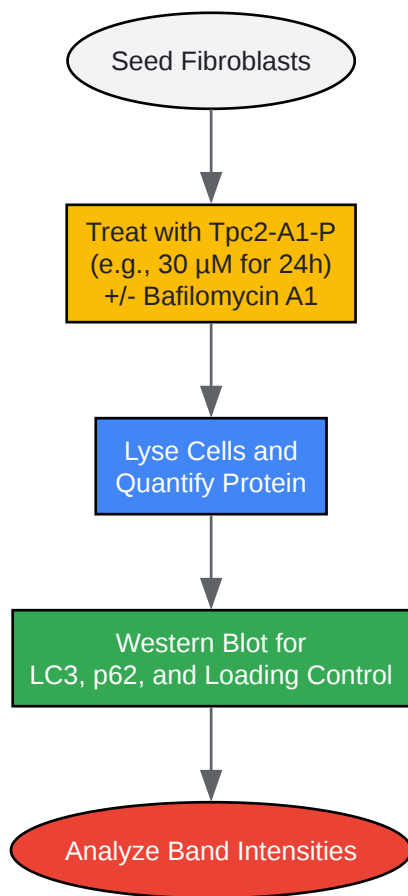
This protocol assesses the effect of **Tpc2-A1-P** on the progression of autophagy by monitoring the levels of key autophagic markers, LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

Materials:

- Human fibroblasts
- Culture medium (can be nutrient-rich or starvation medium to induce autophagy)
- **Tpc2-A1-P** (stock solution in DMSO)
- Bafilomycin A1 (optional, to block lysosomal degradation)
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)

- SDS-PAGE gels and Western blot apparatus
- Primary antibodies against LC3 and p62/SQSTM1
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Experimental Workflow:



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Caption: Workflow for autophagic flux analysis by Western blot.

Procedure:

- Seed fibroblasts and allow them to adhere.
- Treat cells with **Tpc2-A1-P** (e.g., 30 μ M) for a specified time (e.g., 24 hours). To specifically measure autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the **Tpc2-A1-P** treatment.
- Wash cells with PBS and lyse them in lysis buffer.
- Quantify the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Probe the membrane with primary antibodies against LC3, p62, and a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I and the levels of p62 are used to assess autophagic flux.

Conclusion

Tpc2-A1-P is a valuable tool for studying lysosomal function and autophagy in fibroblasts. The protocols provided here offer a framework for investigating its potential as a therapeutic agent for lysosomal storage diseases and other conditions characterized by lysosomal dysfunction. Researchers should optimize the described conditions for their specific fibroblast cell lines and experimental setups.

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